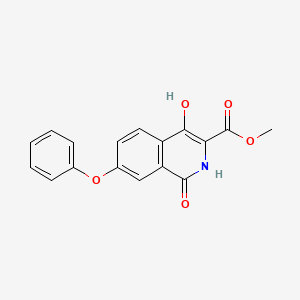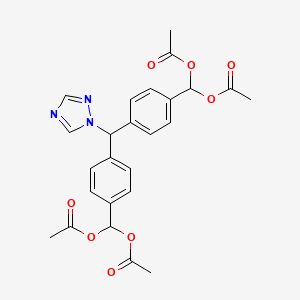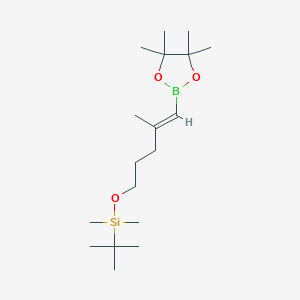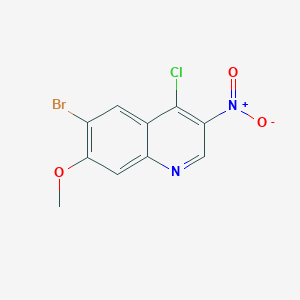
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline is a quinoline derivative with the molecular formula C10H6BrClN2O3 and a molecular weight of 317.52 g/mol This compound is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 6-bromo-4-chloro-7-methoxyquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions often require controlled temperatures and specific reaction times to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of 6-bromo-4-chloro-7-methoxy-3-aminoquinoline.
Oxidation: Formation of 6-bromo-4-chloro-7-hydroxy-3-nitroquinoline.
科学的研究の応用
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the quinoline ring structure enables it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Similar structure with a fluorine atom instead of a methoxy group.
6-Bromo-4-chloro-7-methoxyquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Bromo-4-chloro-3-nitroquinoline: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the quinoline ring allows for diverse chemical modifications and interactions with biological targets .
特性
分子式 |
C10H6BrClN2O3 |
|---|---|
分子量 |
317.52 g/mol |
IUPAC名 |
6-bromo-4-chloro-7-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H6BrClN2O3/c1-17-9-3-7-5(2-6(9)11)10(12)8(4-13-7)14(15)16/h2-4H,1H3 |
InChIキー |
YCUDQNMREQWOGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)
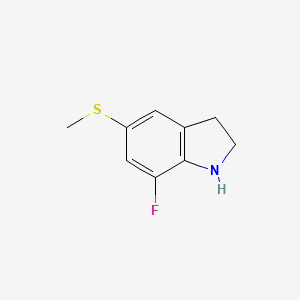
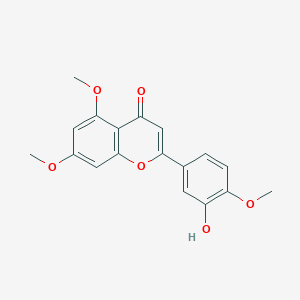

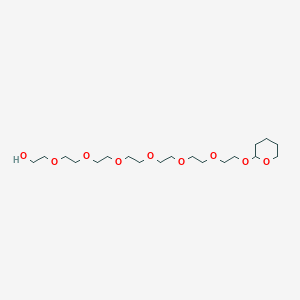
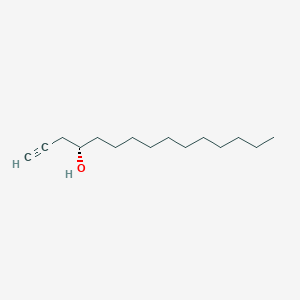
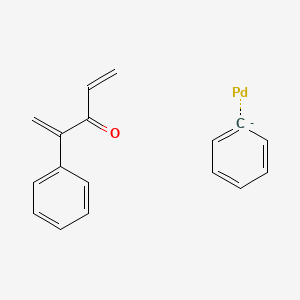
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
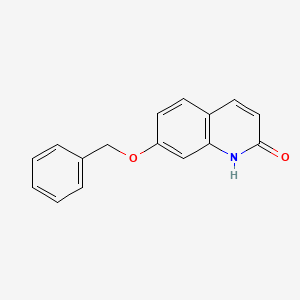
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
